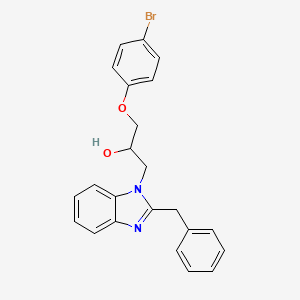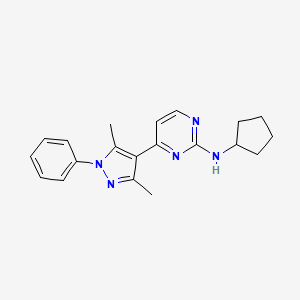
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol
Descripción general
Descripción
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol, also known as BRD9539, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD9539 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas and gastrointestinal tract. GPR119 activation has been shown to stimulate insulin secretion and improve glucose tolerance, making it an attractive target for the treatment of type 2 diabetes.
Mecanismo De Acción
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol acts as a competitive antagonist of GPR119, binding to the receptor and preventing the binding of endogenous agonists. GPR119 activation leads to the release of incretin hormones, which stimulate insulin secretion and improve glucose tolerance. By blocking GPR119 activity, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol reduces insulin secretion and may have potential as a treatment for hyperinsulinemia and insulin resistance.
Biochemical and physiological effects:
In addition to its effects on glucose homeostasis, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has also been shown to have anti-inflammatory and anti-cancer properties. The compound has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. These effects are likely mediated by the downstream signaling pathways activated by GPR119, which include the cAMP/PKA and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol in lab experiments is its high selectivity for GPR119. This allows for specific modulation of GPR119 activity without affecting other receptors or signaling pathways. However, the compound's potency and efficacy may vary depending on the experimental conditions and cell type used. In addition, the synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol can be challenging and time-consuming, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol and its therapeutic applications. One area of focus is the development of more potent and selective GPR119 antagonists for use in preclinical and clinical studies. Another area of interest is the identification of novel downstream targets of GPR119 signaling, which may lead to the discovery of new therapeutic targets for type 2 diabetes and other metabolic disorders. Finally, further investigation into the anti-inflammatory and anti-cancer properties of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol may uncover new applications for this compound in the treatment of other diseases.
Aplicaciones Científicas De Investigación
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in improving glucose tolerance and insulin secretion. In addition to its potential therapeutic applications, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has also been used as a tool compound to study the physiological role of GPR119 and its downstream signaling pathways. The selective nature of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol allows for specific modulation of GPR119 activity, which can help elucidate the complex mechanisms underlying glucose homeostasis.
Propiedades
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c24-18-10-12-20(13-11-18)28-16-19(27)15-26-22-9-5-4-8-21(22)25-23(26)14-17-6-2-1-3-7-17/h1-13,19,27H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUZAPTFMAFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B3933869.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3933876.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3933889.png)

![methyl 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzoate](/img/structure/B3933898.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B3933901.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide](/img/structure/B3933913.png)
![1-{[2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3933919.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)
![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)